Cyanine 3.5 ester NHS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

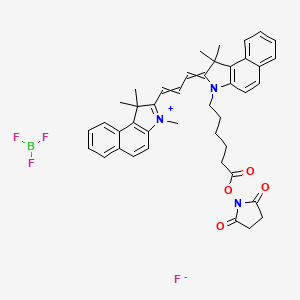

Cyanine3.5 NHS ester is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It can replace NHS esters of Cy3.5®, DyLight 594 .

Synthesis Analysis

The synthesis of Cyanine3.5 NHS ester involves the reaction of the dye with amino groups present in peptides, proteins, and oligonucleotides . The NHS ester moiety readily hydrolyzes and becomes non-reactive, so stock solutions should be prepared immediately before use .Molecular Structure Analysis

The molecular formula of Cyanine3.5 NHS ester is C42H44N3BF4O4 . It has a molecular weight of 741.62 .Chemical Reactions Analysis

Cyanine3.5 NHS ester reacts with primary amines of proteins/peptides (i.e., acylation) in the pH range 7‐9 with concentrated protein solutions . NHS esters are observed to react with cysteines, serines, tyrosines, and threonines, not just lysines .Physical And Chemical Properties Analysis

Cyanine3.5 NHS ester appears as a dark purple solid . It is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water . Its excitation/absorption maximum is at 591 nm, and it has an emission maximum at 604 nm .Applications De Recherche Scientifique

Marquage fluorescent des protéines

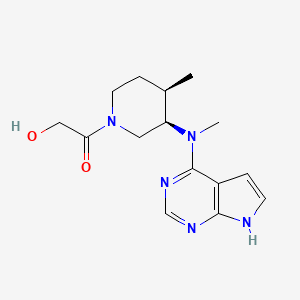

L'ester NHS de Cyanine 3.5 est couramment utilisé pour le marquage fluorescent des protéines. En réagissant avec les amines primaires présentes dans les protéines, il permet aux chercheurs de visualiser la localisation et le mouvement des protéines au sein des cellules. Cette application est cruciale pour l'étude de la dynamique des protéines, des interactions et des fonctions au sein des systèmes biologiques {svg_1}.

Immunohistochimie (IHC)

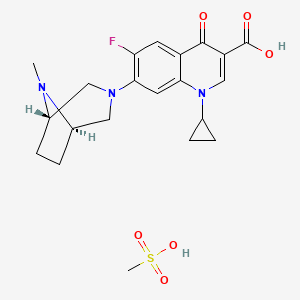

En IHC, l'ester NHS de Cyanine 3.5 peut être utilisé pour marquer les anticorps qui ciblent des antigènes spécifiques dans les coupes de tissus. La fluorescence fournie par le colorant permet la détection et la localisation des antigènes, facilitant l'étude de la structure des tissus, des composants cellulaires et des états pathologiques {svg_2}.

Cytométrie en flux

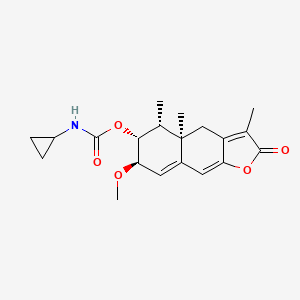

La cytométrie en flux est un autre domaine où l'ester NHS de Cyanine 3.5 trouve son application. Il est utilisé pour marquer les anticorps ou d'autres protéines qui se lient aux cellules ou aux composants cellulaires, permettant l'analyse des populations cellulaires en fonction de l'intensité de fluorescence et fournissant des informations sur la santé cellulaire, le phénotype et la fonction {svg_3}.

Marquage des acides nucléiques

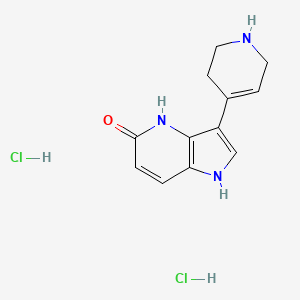

L'ester NHS de Cyanine 3.5 peut marquer les oligonucléotides et les acides nucléiques, permettant l'étude de l'expression génique, la localisation de séquences d'ARN spécifiques et le suivi du mouvement des acides nucléiques au sein des cellules. Cette application est importante pour la compréhension de la régulation génétique et de la dynamique de l'ARN {svg_4}.

Microscopie

En microscopie, l'ester NHS de Cyanine 3.5 est utilisé pour colorer les cellules ou les échantillons de tissus, améliorant le contraste et les détails lorsqu'ils sont observés sous un microscope à fluorescence. Cette application est essentielle pour l'imagerie cellulaire détaillée, permettant l'observation des structures cellulaires et la distribution des molécules marquées {svg_5}.

Conjugaison des protéines pour des applications thérapeutiques

L'ester NHS de Cyanine 3.5 est également utilisé dans la conjugaison de molécules thérapeutiques à des protéines ou des anticorps, créant des systèmes de délivrance ciblée de médicaments. Cette application est particulièrement pertinente dans le développement de nouveaux traitements et de la médecine de précision {svg_6}.

Mécanisme D'action

Target of Action

Cyanine3.5 NHS ester is a reactive dye primarily used for the labeling of amino-groups in peptides, proteins, and oligonucleotides . It can replace NHS esters of Cy3.5®, DyLight 594 .

Mode of Action

The Cyanine3.5 NHS ester interacts with its targets (amino-groups in peptides, proteins, and oligonucleotides) through a process known as labeling . This interaction results in the formation of a covalent bond between the Cyanine3.5 NHS ester and the amino group, effectively tagging the target molecule with the dye .

Pharmacokinetics

Details regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyanine3It’s important to note that cyanine35 NHS ester is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water . This could potentially impact its bioavailability and distribution within a biological system.

Result of Action

The primary result of Cyanine3.5 NHS ester action is the successful labeling of target molecules, allowing for their visualization under appropriate conditions . This can provide valuable insights into the location, movement, and interactions of these molecules within a biological system.

Action Environment

The efficacy and stability of Cyanine3.5 NHS ester can be influenced by various environmental factors. For instance, it should be stored at -20°C in the dark to prevent degradation . Prolonged exposure to light should be avoided . The reaction environment also plays a crucial role, as the labeling reaction requires an organic co-solvent .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cyanine3.5 NHS ester plays a significant role in biochemical reactions, particularly in the labeling of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its ability to bind to amino groups . The nature of these interactions involves the formation of a stable amide bond between the Cyanine3.5 NHS ester and the biomolecule .

Cellular Effects

The effects of Cyanine3.5 NHS ester on cells and cellular processes are primarily related to its role as a labeling agent. It influences cell function by enabling the visualization and tracking of labeled biomolecules within the cell

Molecular Mechanism

The molecular mechanism of Cyanine3.5 NHS ester involves its reaction with amino groups in biomolecules. This reaction results in the formation of a stable amide bond, thereby labeling the biomolecule . This allows for subsequent detection and analysis of the biomolecule in various biochemical and cellular studies .

Temporal Effects in Laboratory Settings

The effects of Cyanine3.5 NHS ester over time in laboratory settings are largely related to its stability. It is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water

Metabolic Pathways

As a labeling agent, it is primarily used to track the behavior of other biomolecules, rather than participating directly in metabolic reactions .

Transport and Distribution

Cyanine3.5 NHS ester’s transport and distribution within cells and tissues are determined by its chemical properties and the nature of the biomolecules it labels

Subcellular Localization

The subcellular localization of Cyanine3.5 NHS ester depends on the biomolecules it labels. It does not have inherent targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization can therefore vary depending on the properties of the labeled biomolecule.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N3O4.BF3.FH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;2-1(3)4;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;;1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQWBYBQWPADLY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44BF4N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

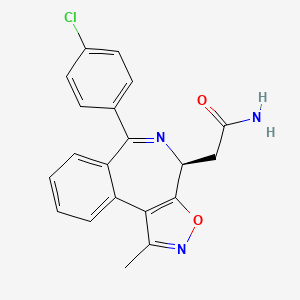

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)

![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)

![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)